Methyl 4-methyloctanoate
Overview
Description
It is a colorless to pale-yellow liquid that is slightly soluble in chloroform, dimethyl sulfoxide, and ethyl acetate . This compound is commonly used in the flavor and fragrance industry due to its characteristic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyloctanoate can be synthesized through the esterification of 4-methyloctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyloctanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-methyloctanoic acid and methanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The ester can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed
Hydrolysis: 4-methyloctanoic acid and methanol.
Reduction: 4-methyloctanol.
Oxidation: Various oxidized products depending on the conditions.
Scientific Research Applications
Methyl 4-methyloctanoate has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in the metabolism of fatty acids.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the flavor and fragrance industry for its characteristic odor
Mechanism of Action
The mechanism of action of methyl 4-methyloctanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may be metabolized by enzymes such as esterases, leading to the formation of 4-methyloctanoic acid and methanol. These metabolites can then participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyloctanoate: Similar structure but with an ethyl group instead of a methyl group.
4-Methyl-1-octanol: The alcohol derivative of 4-methyloctanoic acid.
4-Methyl-1-octyl acetate: The acetate ester of 4-methyl-1-octanol.
Uniqueness
Methyl 4-methyloctanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its characteristic odor makes it valuable in the flavor and fragrance industry, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 4-methyloctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-9(2)7-8-10(11)12-3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQFXJXUQLOUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333907 | |
Record name | Methyl 4-methyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15870-07-2 | |
Record name | Methyl 4-methyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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